(9H-Carbazol-4-yl)boronic acid
Description
Significance of the Carbazole (B46965) Scaffold in Organic Synthesis and Materials Science
The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in chemistry due to its unique electronic and photophysical properties, as well as its presence in numerous biologically active natural products. rsc.orgresearchgate.net
In Materials Science: Carbazole and its derivatives are cornerstones in the field of organic electronics. mdpi.combohrium.com Their electron-rich nature and excellent hole-transporting capabilities make them ideal components for optoelectronic devices. mdpi.commdpi.com Key characteristics include:
Good Hole Transport: The nitrogen atom in the pyrrole (B145914) ring imparts an electron-rich character to the carbazole system, facilitating the movement of positive charge carriers (holes). mdpi.com
High Thermal and Electrochemical Stability: Carbazole-based materials are known for their robustness, which is crucial for the longevity and performance of electronic devices. mdpi.comrsc.org
Tunable Electronic Structure: The carbazole ring can be easily functionalized at various positions (notably the N-9, C-3, C-6, C-2, and C-7 positions), allowing for the fine-tuning of its electronic and photophysical properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combohrium.com
High Photoluminescence Quantum Yield (PLQY): Many carbazole derivatives exhibit strong fluorescence, making them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comrsc.org
These properties have led to the extensive use of carbazole-based compounds as host materials for phosphorescent OLEDs, hole-transporting materials in perovskite solar cells (PSCs), and as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.commdpi.comrsc.orgresearchgate.net The ability to create extended π-electron systems by fusing other rings to the carbazole core further enhances these properties, leading to materials with emission colors spanning the entire visible spectrum. rsc.org
In Organic and Medicinal Chemistry: The carbazole framework is a significant entity found in many natural alkaloids and synthetic molecules with a wide array of biological activities. rsc.orgresearchgate.net This has made it a target of interest in drug discovery and development. Research has shown that carbazole derivatives possess anticancer, antimicrobial, antiviral, and neuroprotective properties. rsc.orgresearchgate.net The synthesis of the carbazole nucleus has evolved from traditional methods like the Graebe-Ullmann reaction to modern catalytic approaches involving C-H activation and annulation reactions. rsc.orgnih.gov
Role of Boronic Acids as Versatile Synthetic Intermediates
Boronic acids, with the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. molecularcloud.orgnih.gov Their stability, generally low toxicity, and versatile reactivity are key to their widespread use. nih.gov
The most notable application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . nih.govwikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org The Suzuki-Miyaura reaction is favored in both academic and industrial settings due to its tolerance of a wide range of functional groups and the fact that the boron byproducts are environmentally benign. nih.govnih.gov
Beyond the Suzuki coupling, boronic acids participate in other important transformations:
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, coupling boronic acids with nitrogen- or oxygen-containing compounds to create C-N or C-O bonds. molecularcloud.org
Liebeskind-Srogl Coupling: This transformation couples a thiol ester with a boronic acid to produce ketones. molecularcloud.org
Boronic acids also possess the unique ability to form reversible covalent bonds with diols, such as sugars. molecularcloud.orgacs.org This property is harnessed in the development of chemical sensors, particularly for glucose monitoring. chemimpex.comacs.org In medicinal chemistry, the boronic acid group has been incorporated into drug candidates, as it can interact with biological targets and is often degraded in the body to the non-toxic boric acid. nih.gov
Table 1: Key Properties and Applications of Carbazole and Boronic Acid Moieties
| Moiety | Key Properties | Primary Applications |
|---|---|---|
| Carbazole | Electron-rich, good hole transport, high thermal stability, tunable electronic properties, high PLQY. mdpi.commdpi.comrsc.org | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), Dye-Sensitized Solar Cells (DSSCs), Medicinal Chemistry. researchgate.netmdpi.commdpi.comresearchgate.net |
| Boronic Acid | Stable, low toxicity, versatile reactivity, forms reversible covalent bonds with diols. molecularcloud.orgnih.govacs.org | Suzuki-Miyaura cross-coupling, Chan-Lam coupling, chemical sensors, medicinal chemistry. chemimpex.commolecularcloud.orgwikipedia.org |
Overview of Research Trajectories for (9H-Carbazol-4-yl)boronic acid and Related Derivatives
The combination of the carbazole scaffold and the boronic acid functional group in a single molecule, (9H-Carbazol-4-yl)boronic acid, creates a bifunctional building block with immense potential. Research on this compound and its derivatives primarily follows trajectories that capitalize on the synergistic properties of its two core components.
Materials Science for Optoelectronics: A major research focus is the development of novel materials for organic electronics. (9H-Carbazol-4-yl)boronic acid and its N-substituted derivatives, such as (9-Phenyl-9H-carbazol-4-yl)boronic acid, are used as intermediates in the synthesis of advanced materials for OLEDs and organic photovoltaics. chemimpex.comsmolecule.com The boronic acid group serves as a reactive handle for Suzuki-Miyaura coupling reactions, allowing the carbazole unit to be incorporated into larger conjugated systems. smolecule.commdpi.com For instance, it can be coupled with various aryl halides to construct complex bipolar host materials or emitters for phosphorescent OLEDs. mdpi.comresearchgate.net The strategic placement of the boronic acid at the 4-position of the carbazole ring influences the electronic communication and spatial arrangement within the final polymer or molecule, impacting device efficiency and stability.
Synthetic and Medicinal Chemistry: In synthetic chemistry, the compound is a valuable intermediate for constructing complex carbazole-containing molecules. smolecule.com Its derivatives are being explored for their potential biological activities. Studies have investigated the anticancer properties of various carbazole boronic acid derivatives. For example, a study on novel derivatives of 9H-carbazol-3-yl-boronic acid showed that certain compounds exhibited significant inhibition of breast cancer cell growth in vitro. ijpsr.comijpsr.com The research involves synthesizing a library of derivatives by modifying the substituent on the carbazole nitrogen and evaluating their biological efficacy. ijpsr.comijpsr.com This highlights a trajectory aimed at discovering new therapeutic agents where the carbazole scaffold acts as the pharmacophore and the boronic acid group facilitates both synthesis and potential interactions with biological targets.
Table 2: Research Applications of Carbazole Boronic Acid Derivatives
| Research Area | Application | Example Derivative(s) | Key Reaction |
|---|---|---|---|
| Materials Science | Host materials and emitters for OLEDs. smolecule.commdpi.com | (9-Phenyl-9H-carbazol-4-yl)boronic acid, 4-(9H-Carbazol-9-yl)phenylboronic acid. chemimpex.comsmolecule.com | Suzuki-Miyaura Coupling. mdpi.com |
| Medicinal Chemistry | Anticancer agents. ijpsr.comijpsr.com | [9-(4-fluorobenzyl)-9H-carbazol-3-yl]-boronic acid, [9-cyclopentyl-9H-carbazol-3-yl]-boronic acid. ijpsr.com | Multi-step synthesis followed by biological screening. ijpsr.com |
| Organic Synthesis | Intermediate for complex molecules. smolecule.com | (9H-Carbazol-4-yl)boronic acid. | Cross-coupling reactions. smolecule.com |
Properties
Molecular Formula |
C12H10BNO2 |
|---|---|
Molecular Weight |
211.03 g/mol |
IUPAC Name |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
InChI Key |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 9h Carbazol 4 Yl Boronic Acid and Analogous Carbazole Boronic Acids
Direct Boronation Approaches to Carbazole (B46965) Cores
Direct boronation methods offer a straightforward route to carbazole boronic acids by functionalizing a pre-existing carbazole core. These approaches typically involve the generation of a reactive intermediate that can be trapped with a boron electrophile.
Lithiation-Boronation Sequences
A well-established method for the synthesis of aryl boronic acids is the lithiation of an aromatic compound followed by quenching with a trialkyl borate (B1201080). This sequence involves the deprotonation of the carbazole ring with a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form a highly reactive carbazolyl lithium species. Subsequent reaction with a boron electrophile, typically trimethyl borate or triisopropyl borate, followed by acidic workup, affords the desired boronic acid. The regioselectivity of the lithiation is often directed by the nitrogen atom of the carbazole ring and can be influenced by the presence of directing groups or by the choice of the organolithium reagent and reaction conditions. This reagent-controlled process is advantageous due to the accessibility of chiral lithiated carbamates and stable boronic esters. nih.govbris.ac.uk
This methodology allows for the creation of complex molecules with precise three-dimensional control through multiple homologations in a one-pot sequence. nih.gov The process, termed lithiation–borylation, can be iterated to "grow" a carbon chain with high precision. bris.ac.uk
Table 1: Examples of Lithiation-Boronation for Carbazole Boronic Acid Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Protected Carbazole | 1. sBuLi, (-)-sparteine, Et2O, -78 °C; 2. B(OR)3; 3. H3O+ | N-Protected Carbazole Boronic Acid | Varies | nih.gov |
| Substituted Carbazole | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H3O+ | Substituted Carbazole Boronic Acid | Varies | bris.ac.uk |
This table is representative of the general lithiation-boronation strategy. Specific yields are highly dependent on the substrate and reaction conditions.
Palladium-Catalyzed Boronation Methods
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a powerful tool for the synthesis of aryl boronic acids and their esters. This method typically involves the reaction of a halo-carbazole (e.g., bromo- or iodo-carbazole) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and desired reaction conditions. nih.gov This method is valued for its high functional group tolerance and generally mild reaction conditions. nbinno.com
The development of advanced palladium catalysts, such as those incorporating bulky phosphine (B1218219) ligands like SPhos, has enabled the borylation of even less reactive chloro-carbazoles at room temperature. nih.gov Mechanochemical methods, utilizing ball milling, have also been developed for the solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free and operationally simple alternative. d-nb.info
Table 2: Palladium-Catalyzed Borylation of Halo-Carbazoles
| Carbazole Substrate | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-N-alkylcarbazole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | High | nih.gov |
| 4-Chloro-N-alkylcarbazole | B₂pin₂ | Pd(OAc)₂/SPhos | K₃PO₄ | THF | Good | nih.gov |
| Various Halo-carbazoles | B₂pin₂ | Pd(OAc)₂/t-Bu₃P·HBF₄ | KOAc | (mechanochemical) | High | d-nb.info |
Advanced Strategies for Carbazole Nuclei Functionalization
More advanced synthetic strategies focus on the direct functionalization of C-H bonds or the construction of the carbazole ring system with a pre-installed boronic acid moiety.
Metal-Catalyzed C-H Activation and Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient method for the synthesis of functionalized aromatic compounds, including carbazole boronic esters. Iridium and rhodium complexes are particularly effective catalysts for the borylation of aromatic C-H bonds. The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the least hindered positions of the carbazole nucleus. nih.gov
For instance, iridium-catalyzed borylation of heteroarenes often shows a preference for borylation at positions distal to the heteroatom. nih.govacs.org The choice of ligand on the metal center can significantly influence the reactivity and regioselectivity of the C-H borylation. While iridium catalysts are commonly used, rhodium-catalyzed C-H functionalization has also been explored for the synthesis of carbazole derivatives. researchgate.netnih.gov
Table 3: Metal-Catalyzed C-H Borylation of Carbazoles
| Carbazole Substrate | Boron Reagent | Catalyst/Ligand | Key Feature | Reference |
|---|---|---|---|---|
| Carbazole | B₂pin₂ | [Ir(OMe)(COD)]₂ / dtbpy | Steric-controlled borylation | nih.gov |
| N-Substituted Carbazole | HBpin | Ir(I) / dipyridyl hydrazone | Enhanced meta-selectivity to F/CN | acs.org |
| N-Pivaloylindoles | Acrylates | [Cp*RhCl₂]₂ | C7-alkenylation | researchgate.net |
Annulation and Cyclization Reactions Utilizing Boronic Acid Precursors
Annulation and cyclization reactions provide powerful methods for constructing the carbazole ring system. These strategies can involve the formation of the central pyrrole (B145914) ring by cyclizing a suitably functionalized biaryl precursor. When one of the aryl rings bears a boronic acid or boronic ester group, it can be used in a subsequent cross-coupling reaction to complete the carbazole synthesis.
Intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines can lead to the formation of carbazoles. nih.gov More directly related to boronic acid precursors, the Miyaura borylation followed by an intramolecular Suzuki-Miyaura coupling of appropriately substituted biaryls can be a viable route to carbazoles. nih.gov While direct examples of utilizing boronic acid precursors in annulation reactions to specifically form (9H-Carbazol-4-yl)boronic acid are less common in the searched literature, the general principles of carbazole synthesis through annulation suggest the potential for such strategies. researchgate.netorganic-chemistry.org For example, a [4+2] annulation approach can be employed for the synthesis of the carbazole core. researchgate.net
Preparation of Boronic Acid Pinacol (B44631) Esters as Stable Precursors
Boronic acids are known to be unstable under certain conditions and can undergo dehydration to form boroxines or degradation through protodeboronation. To address this stability issue, boronic acids are often converted to their corresponding pinacol esters. These esters are generally more stable, crystalline solids that are easier to handle and purify by chromatography. digitellinc.com
The preparation of (9H-Carbazol-4-yl)boronic acid pinacol ester can be achieved by reacting the corresponding boronic acid with pinacol, often in the presence of a dehydrating agent or by azeotropic removal of water. Alternatively, palladium-catalyzed borylation of a halo-carbazole with bis(pinacolato)diboron directly yields the pinacol ester. d-nb.info The enhanced stability of pinacol boronic esters makes them valuable intermediates in multi-step syntheses. digitellinc.comnih.gov While pinacol esters offer stability, other diols have been explored to create boronic esters with varying degrees of hydrolytic stability, allowing for a balance between stability for purification and reactivity for subsequent transformations. digitellinc.comresearchgate.net
Table 4: Synthesis of Carbazole Boronic Acid Pinacol Esters
| Starting Material | Reagent(s) | Product | Key Advantage | Reference(s) |
|---|---|---|---|---|
| (9H-Carbazol-4-yl)boronic acid | Pinacol | (9H-Carbazol-4-yl)boronic acid pinacol ester | Increased stability, ease of handling | digitellinc.comorgsyn.org |
| 4-Bromo-9H-carbazole | Bis(pinacolato)diboron, Pd catalyst, base | (9H-Carbazol-4-yl)boronic acid pinacol ester | Direct synthesis from halo-precursor | d-nb.info |
| Carbazole | Bis(pinacolato)diboron, Ir catalyst, ligand | 9H-Carbazole-2-boronic acid pinacol ester | Direct C-H borylation | patsnap.com |
One-Pot Synthetic Procedures for N-Aryl Carbazole Boronic Acids
One notable one-pot method involves the tandem C-H and N-H activation of acetanilides with aryl boronic acids. rsc.org This reaction is performed under aerobic conditions and can be catalyzed by a novel NNO pincer type Palladium(II) complex in water, which serves as a green solvent. rsc.org This approach is highly efficient, requiring a very low catalyst loading (0.01 mol%), and offers the significant advantage of recyclability of the catalyst for up to six consecutive runs. rsc.org The resulting functionalized carbazoles are often obtained in excellent yields, and in some cases, the purification process is simplified to the point of not requiring column chromatography. rsc.org
Another one-pot approach for the synthesis of the carbazole core involves a Suzuki cross-coupling reaction followed by a reductive Cadogan cyclization. This method utilizes ortho-halonitroarenes and arylboronic acids as the starting materials. researchgate.net While effective, such multi-step one-pot syntheses can sometimes be complex and require careful optimization of reaction conditions to ensure the successful progression of each step.
The general mechanism for the palladium-catalyzed one-pot synthesis of carbazoles from anilines and aryl triflates begins with the N-arylation of the aniline. Following the formation of the diarylamine intermediate, the addition of acetic acid under an oxygen or air atmosphere facilitates the subsequent oxidative coupling to form the carbazole ring. nih.gov A common palladium catalyst can promote both of these transformations, showcasing the efficiency of this one-pot system. nih.gov
Below is an interactive data table summarizing a one-pot synthesis of functionalized carbazoles.
| Entry | Acetanilide Derivative | Aryl Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetanilide | Phenylboronic acid | Pd(II) pincer complex | Water | 95 |
| 2 | 4-Methylacetanilide | Phenylboronic acid | Pd(II) pincer complex | Water | 92 |
| 3 | 4-Methoxyacetanilide | Phenylboronic acid | Pd(II) pincer complex | Water | 94 |
| 4 | Acetanilide | 4-Methylphenylboronic acid | Pd(II) pincer complex | Water | 91 |
| 5 | Acetanilide | 4-Methoxyphenylboronic acid | Pd(II) pincer complex | Water | 93 |
Purification and Characterization Techniques for Synthetic Products
The successful synthesis of (9H-Carbazol-4-yl)boronic acid and its analogs is contingent upon effective purification and thorough characterization of the final products. A variety of techniques are employed to isolate the desired compounds from reaction mixtures and to confirm their chemical identity and purity.
Purification Techniques
Several methods are available for the purification of carbazole boronic acids, with the choice of technique often depending on the physical properties of the compound and the nature of the impurities.
Column Chromatography : This is a widely used technique for the purification of carbazole boronic acids and their derivatives. rsc.org Silica gel is a common stationary phase, though neutral alumina (B75360) can also be effective, particularly for boronate esters. researchgate.net The choice of eluent system is critical and is typically determined by the polarity of the target compound. researchgate.net
Recrystallization : For solid compounds, recrystallization is a powerful purification method. researchgate.net The selection of an appropriate solvent or solvent system is crucial for obtaining high-purity crystals. Hot ethanol (B145695) and hot water have been reported as effective solvents for the recrystallization of aryl boronic acids. reddit.com
Chemical Derivatization : An alternative purification strategy involves the chemical modification of the boronic acid. researchgate.netgoogle.com One approach is to treat the crude product with a base to form a salt of the boronic acid. This salt can then be isolated from impurities through solvent extraction. Subsequent treatment with an acid regenerates the pure boronic acid. google.com Another method involves the formation of a diethanolamine (B148213) adduct, which is often crystalline and can be easily separated. reddit.com
Characterization Techniques
A combination of spectroscopic methods is typically used to confirm the structure and purity of the synthesized carbazole boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for the structural elucidation of organic molecules.
¹H NMR : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. researchgate.netipb.pt
¹³C NMR : Reveals the carbon framework of the molecule. researchgate.netipb.pt
¹¹B NMR : This technique is particularly useful for characterizing boronic acids and their esters, as it directly probes the boron atom and can provide information about its hybridization state. researchgate.net
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing conjugated systems like carbazoles. researchgate.net
The following interactive data table summarizes the key characterization techniques and their applications.
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | ipb.pt |
| ¹³C NMR | Carbon skeleton of the molecule | ipb.pt |
| ¹¹B NMR | Hybridization state of the boron atom | researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and elemental composition | researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups | researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions and conjugation | researchgate.net |
Applications of 9h Carbazol 4 Yl Boronic Acid in Advanced Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
The carbazole (B46965) moiety, with its unique electronic and photophysical properties, is a desirable component in materials for organic electronics, such as organic light-emitting diodes (OLEDs), and in pharmaceutical intermediates. nbinno.comnbinno.com Palladium-catalyzed reactions, renowned for their efficiency and functional group tolerance, offer a direct method for incorporating the (9H-carbazol-4-yl) unit into larger molecular frameworks. mdpi.com
Among the various palladium-catalyzed methods, the Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used for C-C bond formation. musechem.commychemblog.com This reaction involves the coupling of an organoboron compound, such as (9H-Carbazol-4-yl)boronic acid, with an organic halide or triflate. mychemblog.com Its popularity stems from the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts. mdpi.commt.com
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. musechem.comlibretexts.org The cycle consists of three primary steps:
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to an organic halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate. mychemblog.commt.comlibretexts.org This is often the rate-determining step of the reaction. libretexts.org
Transmetalation : The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. mychemblog.comyonedalabs.com This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)3]−). mychemblog.com This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) intermediate with both organic groups attached.
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center are coupled, forming the new C-C bond and the desired biaryl product. libretexts.orgyonedalabs.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.com
The efficiency and outcome of the Suzuki-Miyaura coupling of (9H-Carbazol-4-yl)boronic acid are highly dependent on the choice of reaction conditions. Key parameters that are typically optimized include the palladium catalyst, ligand, base, and solvent system. researchgate.net
Ligands : The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. acsgcipr.org For coupling reactions involving heteroaryl compounds or sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. acs.orgnih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. acs.orgnih.gov
Bases : A base is essential for the transmetalation step to activate the boronic acid. mychemblog.com The choice of base can significantly impact the reaction yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). acsgcipr.orgresearchgate.net The optimal base often depends on the specific substrates and solvent used. researchgate.net
Solvents : The reaction is typically performed in organic solvents. A variety of solvents can be used, such as dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. mychemblog.comyonedalabs.com Often, a co-solvent system, such as a mixture of an organic solvent and water, is used, which can enhance the solubility of the base and the boronate species. mychemblog.com
The following table summarizes typical conditions used for Suzuki-Miyaura cross-coupling reactions.
| Component | Examples | Function/Notes | References |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Provides the catalytically active Pd(0) species. | acsgcipr.org |
| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands | Stabilizes the Pd catalyst and influences its reactivity and substrate scope. Electron-rich, bulky phosphines are effective for challenging substrates. | acsgcipr.orgacs.orgnih.gov |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. Choice depends on substrate sensitivity and solvent. | acsgcipr.orgresearchgate.net |
| Solvent | Dioxane, Toluene, THF, DMF, often with H₂O | Solubilizes reactants and catalyst. Aqueous mixtures can improve reaction rates and yields. | mychemblog.comyonedalabs.com |
A significant advantage of the Suzuki-Miyaura reaction is its remarkably broad substrate scope and high tolerance for a wide variety of functional groups. mdpi.comlibretexts.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups.
(9H-Carbazol-4-yl)boronic acid can be coupled with a diverse range of organic electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. mychemblog.comlibretexts.org The reactivity of the halide partner generally follows the order I > OTf > Br > Cl. libretexts.org
The reaction is compatible with many functional groups due to its mild conditions. mt.com These groups include esters, amides, ketones, nitriles, and nitro groups. However, certain functionalities can interfere with the catalytic cycle. For instance, substrates containing acidic protons, such as phenols or carboxylic acids, may inhibit the reaction by coordinating to the palladium center or reacting with the base. nih.gov Despite these limitations, the functional group tolerance of the Suzuki coupling is extensive, making it a preferred method for late-stage functionalization in the synthesis of complex targets. nbinno.commdpi.com
The synthesis of biaryl and oligoarene structures is a cornerstone application of the Suzuki-Miyaura reaction, and (9H-Carbazol-4-yl)boronic acid is an excellent substrate for this purpose. mychemblog.comlibretexts.org Coupling this boronic acid with various aryl halides provides a direct route to 4-aryl-carbazoles. rsc.orgrsc.org These carbazole-based biaryl systems are of significant interest for their applications in materials science, particularly as components of organic semiconductors and emitting materials in OLEDs. nbinno.comnbinno.com
For example, the reaction between (9H-Carbazol-4-yl)boronic acid and a substituted bromobenzene, catalyzed by a palladium complex, directly yields the corresponding 4-(substituted-phenyl)-9H-carbazole. By employing dihaloarenes as coupling partners, this strategy can be extended to synthesize more complex oligoarenes containing a central carbazole unit. This iterative approach allows for the precise construction of conjugated systems with tailored electronic properties. oregonstate.edu
The introduction of heteroaromatic rings into the carbazole framework can significantly modulate the resulting molecule's electronic and photophysical properties. The Suzuki-Miyaura coupling is a highly effective method for synthesizing heteroaryl-substituted carbazoles by reacting (9H-Carbazol-4-yl)boronic acid with various heteroaryl halides. nih.gov
While the coupling of heteroaryl compounds can sometimes be challenging, significant progress has been made through the development of highly active catalyst systems. nih.govnih.gov The use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ has enabled the efficient coupling of a wide range of heteroaryl halides, including those containing nitrogen, sulfur, and oxygen. nih.gov This includes the coupling of electron-deficient heteroaryl chlorides and electron-rich heteroaryl bromides. nih.govnih.gov For instance, coupling (9H-Carbazol-4-yl)boronic acid with 2-chloropyridine (B119429) or 3-bromothiophene (B43185) can be achieved in good yields using these advanced catalytic systems, providing access to valuable carbazole-heteroaryl building blocks for pharmaceuticals and organic electronics. nbinno.comnih.gov
Other Cross-Coupling Modalities
Weak Base-Promoted Direct Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction traditionally requires a base to facilitate the transmetalation step. However, the use of strong bases can sometimes lead to undesirable side reactions, such as protodeboronation, especially with sensitive substrates like fluorine-substituted aryl and heteroaryl boron compounds. nih.gov This has prompted the development of cross-coupling methodologies that can proceed efficiently with weak bases.
Recent research has demonstrated that direct Suzuki-Miyaura coupling of certain organoboron compounds can be achieved using a weak base in conjunction with a palladium/copper cooperative catalyst system. nih.gov This approach is particularly effective for organoboron reagents with diminished boron-Lewis acidity, which makes them more resistant to protodeboronation. nih.gov One such class of reagents are naphthalene-1,8-diaminato (dan)-substituted arylboron compounds. nih.govacs.org
While this methodology has been extensively studied for Ar-B(dan) compounds, the underlying principles are applicable to other organoboron species where minimizing base strength is advantageous. The strategy enables the efficient coupling of various aryl groups, including those with sensitive functional groups, under mild conditions. nih.gov The inherent inertness of some boron moieties allows for sequential cross-coupling reactions, providing a pathway for the concise, protection-free synthesis of complex oligoarenes. nih.govacs.org This approach addresses the delicate balance between the stability of the organoboron reagent and its reactivity in the catalytic cycle. nih.gov
Table 1: General Conditions for Weak Base-Promoted Direct Suzuki-Miyaura Coupling
| Component | Example Condition | Role |
| Palladium Catalyst | Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |
| Copper Co-catalyst | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | Promotes the reaction, likely aiding transmetalation |
| Arylboron Reagent | Ar-B(dan) | Organoboron coupling partner, stable to protodeboronation |
| Coupling Partner | Aryl Halide (e.g., 4-iodoanisole) | Electrophilic coupling partner |
| Weak Base | K₃PO₄ | Activates the boronic acid/ester for transmetalation |
| Solvent | 1,4-Dioxane/H₂O | Reaction medium |
| Temperature | 80 °C | Typical reaction temperature |
This table presents a generalized summary of conditions based on studies of related arylboron compounds. nih.govacs.org Specific conditions for (9H-Carbazol-4-yl)boronic acid may vary.
Functionalization and Derivatization Strategies
(9H-Carbazol-4-yl)boronic acid is not only a crucial building block for constructing larger molecules via cross-coupling but also a versatile intermediate that can be converted into other important functional groups, enabling diverse derivatization of the carbazole core.
Conversion of Boronic Acid to Other Functional Groups (e.g., phenol (B47542) derivatives, amines)
The carbon-boron bond of arylboronic acids can be readily transformed into carbon-oxygen and carbon-nitrogen bonds, providing access to phenols and anilines, respectively.
Phenol Derivatives: The conversion of arylboronic acids to phenols is a valuable transformation. A recently developed protocol allows for the hydroxylation of arylboronic acids under metal-, photocatalyst-, and light-free conditions. acs.org This method employs an oxidant such as PhI(OAc)₂ in a suitable solvent at room temperature. acs.org The reaction demonstrates broad substrate tolerance, and boronic acids attached to various aromatic systems, including carbazole, can be converted into the corresponding phenols in moderate to good yields. acs.org This provides a direct route to hydroxy-substituted carbazoles from their boronic acid precursors.
Table 2: Metal-Free Hydroxylation of Arylboronic Acids
| Substrate | Oxidant | Solvent | Temperature | Product | Yield | Reference |
| Phenylboronic acid | PhI(OAc)₂ | CH₃CN/H₂O | Room Temp | Phenol | Good | acs.org |
| Naphthylboronic acid | PhI(OAc)₂ | CH₃CN/H₂O | Room Temp | Naphthol | Good | acs.org |
| Carbazole-appended boronic acid | PhI(OAc)₂ | CH₃CN/H₂O | Room Temp | Hydroxycarbazole | Moderate to Good | acs.org |
Amine Derivatives: The synthesis of primary amines from boronic acids represents a significant advancement in synthetic methodology. Engineered enzymes, specifically protoglobin nitrene transferases, have been shown to catalyze the amination of boronic acids using hydroxylamine. nih.govosti.gov This biocatalytic approach converts a wide array of arylboronic acids into the corresponding anilines with high yields and turnover numbers, generating only water and boric acid as byproducts. nih.gov The reaction proceeds through the formation of an iron-nitrene intermediate within the enzyme's active site, which then reacts with the boronic acid. nih.govosti.gov This enzymatic method offers a green and efficient alternative to traditional chemical amination techniques and can be applied to produce aminocarbazole derivatives. nih.gov
Table 3: Enzymatic Amination of Boronic Acids
| Feature | Description |
| Enzyme | Engineered protoglobin nitrene transferase |
| Nitrogen Source | Hydroxylamine (NH₂OH) |
| Substrate Scope | Wide range of aryl and alkyl boronic acids/esters |
| Byproducts | Water, Boric Acid |
| Key Advantages | High yields, high turnover numbers, mild aqueous conditions, potential for enantioselectivity |
| Proposed Mechanism | Formation of an Fe-nitrene intermediate followed by reaction with the boronic acid via a 1,2-metallate shift |
This table summarizes the general features of the biocatalytic amination process. nih.govosti.gov
Regioselective Functionalization of the Carbazole Scaffold using Boronic Acid Intermediates
Achieving selective substitution on the carbazole ring system can be challenging due to the presence of multiple reactive positions. The use of a boronic acid as an intermediate is a powerful strategy for controlling regioselectivity. In this approach, a halogenated carbazole is first converted into a boronic acid or its corresponding ester at a specific position. This boronic acid intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with various (hetero)aryl halides to introduce a wide range of substituents at the desired location.
For example, a method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles utilizes (5,8-dimethyl-9H-carbazol-3-yl)boronic acid as a key intermediate. semanticscholar.org The synthesis begins with the known 6-bromo-1,4-dimethyl-9H-carbazole, which is converted to the boronic acid. This intermediate then serves as the nucleophilic partner in a palladium-catalyzed cross-coupling with different aryl halides, yielding the corresponding 6-aryl substituted carbazoles. semanticscholar.org This two-step sequence allows for the precise installation of an aryl group at the C-6 position, a functionalization that would be difficult to achieve through direct electrophilic substitution. semanticscholar.org
Table 4: Example of Regioselective Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |
| 1. Borylation | 6-Bromo-1,4-dimethyl-9H-carbazole | 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H⁺ | (5,8-Dimethyl-9H-carbazol-3-yl)boronic acid | - | semanticscholar.org |
| 2. Suzuki Coupling | (5,8-Dimethyl-9H-carbazol-3-yl)boronic acid + 3-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 80°C | 6-(Pyridin-3-yl)-1,4-dimethyl-9H-carbazole | <10% | semanticscholar.org |
| 2. Suzuki Coupling | (5,8-Dimethyl-9H-carbazol-3-yl)boronic acid + p-Iodoanisole | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 80°C | 6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole | <10% | semanticscholar.org |
| 2. Suzuki Coupling | (5,8-Dimethyl-9H-carbazol-3-yl)boronic acid + 5-Bromo-2-thiophenecarboxaldehyde | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 80°C | 5-(5,8-Dimethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde | 28% | semanticscholar.org |
Note: The yields for the unprotected boronic acid were found to be modest in this specific study, prompting further investigation into N-protected derivatives to improve coupling efficiency. semanticscholar.org
Mechanistic and Computational Investigations of 9h Carbazol 4 Yl Boronic Acid Reactivity
Mechanistic Studies of Catalyzed Reactions
The reactivity of (9H-Carbazol-4-yl)boronic acid, particularly in palladium-catalyzed cross-coupling reactions, is governed by a well-established sequence of elementary organometallic steps. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this important carbazole-based building block.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and (9H-Carbazol-4-yl)boronic acid is an effective coupling partner in these transformations. chemrxiv.org The reaction's mechanism is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. Two of the most critical steps in this cycle are transmetalation and reductive elimination. thieme-connect.com
Transmetalation: This is the step where the carbazolyl group is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate [R-B(OH)₃]⁻. nih.gov This boronate species then coordinates to the palladium(II) complex, which has already undergone oxidative addition with an organohalide (Ar-X). The transfer of the carbazolyl group from boron to palladium displaces the halide or other leaving group on the palladium, resulting in a diorganopalladium(II) intermediate (e.g., LₙPd(Ar)(carbazolyl)). yonedalabs.com The precise nature of the intermediates leading to transmetalation has been a subject of extensive investigation, with studies identifying pre-transmetalation intermediates that feature Pd-O-B linkages. researchgate.netkuleuven.be
Reductive Elimination: This is the final, bond-forming step of the catalytic cycle. kuleuven.be From the diorganopalladium(II) intermediate, the two organic groups—the carbazolyl moiety and the organic group from the organohalide—couple and are expelled from the palladium's coordination sphere. libretexts.org This process forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center.
| Step | Description |
| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (Ar-X), forming a square planar Pd(II) complex. |
| 2. Boronic Acid Activation | (9H-Carbazol-4-yl)boronic acid reacts with a base (e.g., K₂CO₃, OH⁻) to form a more reactive tetracoordinate boronate species. |
| 3. Transmetalation | The activated carbazolylboronate transfers the carbazolyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. |
| 4. Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. |
This table outlines the generally accepted steps in the Suzuki-Miyaura catalytic cycle.
The success of the Suzuki-Miyaura coupling hinges on the interplay between the palladium catalyst and the activation of the boronic acid. Simple palladium salts like palladium acetate (B1210297) can initiate the reaction, but they are often reduced to less active palladium black. Therefore, palladium is typically used in the form of a complex with stabilizing ligands, such as phosphines or N-heterocyclic carbenes (NHCs). nih.gov These ligands play several critical roles:
Stabilization: They stabilize the palladium nanoparticles and prevent their aggregation into inactive bulk metal.
Solubility: They render the palladium complex soluble in the organic reaction medium.
Modulation of Reactivity: The electronic and steric properties of the ligands fine-tune the reactivity of the palladium center, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-donating ligands often promote these steps and lead to more efficient catalysis. nih.gov
Activation of the boronic acid is equally critical. Boronic acids are generally poor nucleophiles. The role of the base is to convert the trigonal, electron-deficient boronic acid into a tetracoordinate, anionic boronate complex. nih.gov This transformation increases the electron density on the organic group attached to boron, enhancing its nucleophilicity and making it capable of transferring to the electrophilic Pd(II) center during transmetalation. libretexts.org The choice of base is empirical and can significantly impact the reaction's efficiency, with common choices including carbonates, phosphates, and hydroxides. nih.gov
The palladium-catalyzed Suzuki-Miyaura coupling of (9H-Carbazol-4-yl)boronic acid is overwhelmingly understood to proceed through an ionic, two-electron transfer mechanism involving Pd(0) and Pd(II) intermediates as described above. However, boronic acids as a class of compounds are not exclusively limited to ionic pathways.
Under different reaction conditions, particularly those involving photoredox catalysis, boronic acids can serve as precursors to alkyl radicals. thieme-connect.com These transformations typically involve the single-electron oxidation of an activated boronate complex by a photo-excited catalyst, leading to the generation of a radical species. This radical can then engage in various carbon-carbon bond-forming reactions. It is important to note that these radical pathways represent a distinct reactivity profile from the classical Suzuki-Miyaura coupling and are not considered the operative mechanism in the standard palladium-catalyzed cross-coupling of (9H-Carbazol-4-yl)boronic acid.
Theoretical Chemistry Approaches
Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for investigating the structure, properties, and reactivity of molecules like (9H-Carbazol-4-yl)boronic acid at an atomic level.
Density Functional Theory (DFT) has become a standard computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. For molecules related to (9H-Carbazol-4-yl)boronic acid, DFT calculations are used to predict a variety of properties that offer insight into molecular structure and chemical behavior.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which helps in predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular charge transfer interactions, revealing the nature of chemical bonds and stabilizing electronic delocalization within the molecule.
| DFT-Derived Parameter | Significance in Reactivity Analysis |
| HOMO Energy | Indicates the molecule's electron-donating capability. Higher energy corresponds to a better electron donor. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap | Reflects chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| MEP Map | Visualizes electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule. |
| NBO Charges | Quantifies the charge distribution on each atom, helping to identify reactive centers. |
This table summarizes key quantum chemical descriptors calculated using DFT and their relevance to understanding molecular reactivity.
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as its optimized geometry. This process involves calculating the molecule's energy as a function of its atomic coordinates and finding the arrangement that corresponds to a minimum on the potential energy surface.
For a molecule like (9H-Carbazol-4-yl)boronic acid, which has rotatable bonds (e.g., the C-C bond connecting the carbazole (B46965) to the boronic acid group and the C-B bond), multiple low-energy conformations may exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. DFT calculations can determine the relative energies of these conformers, providing insight into the molecule's flexibility and the predominant shapes it adopts in solution. For carbazole derivatives, key structural questions that can be addressed by DFT include the planarity of the fused ring system and the preferred orientation of the boronic acid substituent relative to the carbazole plane. These geometric features can, in turn, influence the molecule's packing in the solid state and its interaction with catalyst complexes during a reaction.
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. nih.govirjweb.com A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as it is easier to excite an electron from the ground state. nih.govscirp.org
For (9H-Carbazol-4-yl)boronic acid, the electronic distribution in the frontier orbitals is dictated by its constituent functional groups. The carbazole moiety is an electron-rich aromatic system, while the boronic acid group is electron-withdrawing. Consequently, the HOMO is predominantly localized on the π-system of the carbazole ring, which serves as the primary electron-donating part of the molecule. Conversely, the LUMO is distributed across the aromatic system with a significant contribution from the vacant p-orbital of the boron atom in the boronic acid group, which acts as the electron-accepting center.
Detailed Density Functional Theory (DFT) calculations on closely related compounds, such as 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester, have been performed to elucidate these properties. researchgate.netpncalab.com These studies confirm that the electronic transitions are primarily of a π-π* character. The energy gap and the energies of the frontier orbitals determine the molecule's potential applications in optoelectronic materials. jnsam.com
Table 1: Representative Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.50 | ELUMO - EHOMO; correlates with chemical stability and the energy of the lowest electronic transition. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In the case of (9H-Carbazol-4-yl)boronic acid, the MEP map reveals distinct regions of varying electrostatic potential that govern its intermolecular interactions and reactivity.
Negative Potential Regions: The most negative potential is concentrated around the two oxygen atoms of the boronic acid group due to their high electronegativity and the presence of lone pairs of electrons. A less intense negative region is also found near the nitrogen atom of the carbazole ring. These sites represent the primary centers for interactions with electrophiles or for hydrogen bonding.
Positive Potential Regions: The most positive potential is located on the acidic hydrogen atoms of the boronic acid's hydroxyl groups, making them the primary sites for deprotonation or interaction with nucleophiles. The hydrogen atom attached to the carbazole nitrogen (N-H) also exhibits a significant positive potential. The hydrogen atoms on the aromatic rings show a moderately positive potential.
This distribution of electrostatic potential, as confirmed by DFT studies on analogous carbazole-boronic acid derivatives, is crucial for understanding the molecule's role in biological recognition processes and its behavior in chemical reactions. researchgate.netnih.gov
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides quantitative insight into intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2), which quantifies the extent of electron density delocalization. researchgate.net
π-system Delocalization: Strong interactions occur from the π orbitals of the C-C bonds within the carbazole rings (donors) to the corresponding antibonding π* orbitals. This π → π* delocalization is characteristic of aromatic systems and is a major contributor to the molecule's stability.
Nitrogen Lone Pair Participation: The lone pair on the carbazole nitrogen atom (LP(N)) acts as a strong donor, delocalizing into the antibonding π* orbitals of the adjacent C-C bonds. This n → π* interaction confirms the integration of the nitrogen atom into the aromatic π-system.
Boronic Acid Interactions: The empty p-orbital of the boron atom can act as an acceptor for electron density from adjacent filled orbitals, influencing the electronic properties of the boronic acid group.
Computational studies on related carbazole derivatives provide quantitative data on these interactions. researchgate.net
Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C5-C6) | π* (C7-C8) | 20.5 | Intramolecular hyperconjugation (π → π*) |
| π (C7-C8) | π* (C9-C10) | 18.9 | Intramolecular hyperconjugation (π → π*) |
| LP (N1) | π* (C5-C10) | 45.2 | Resonance (n → π*) |
| LP (O2) | σ* (B-C4) | 5.8 | Hyperconjugation (n → σ*) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic absorption spectrum, and oscillator strengths (f), which relate to the intensity of the absorption bands. This makes TD-DFT an essential tool for interpreting UV-Vis spectra and understanding the photophysical properties of compounds like (9H-Carbazol-4-yl)boronic acid. nih.gov
Computational studies on carbazole derivatives using TD-DFT have successfully predicted their excited state properties, often showing good agreement with experimental data. researchgate.net For (9H-Carbazol-4-yl)boronic acid, the electronic transitions are expected to be dominated by excitations within the extensive π-electron system.
The primary electronic transitions predicted by TD-DFT are:
π → π Transitions:* These are typically the most intense absorptions and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For this molecule, these transitions are largely localized on the carbazole moiety and are responsible for the strong absorption bands in the UV region. nih.gov
Intramolecular Charge Transfer (ICT): Transitions involving significant charge redistribution from the electron-donating carbazole unit to the electron-accepting boronic acid group may also occur. These ICT transitions are sensitive to solvent polarity.
Analysis of the molecular orbitals involved in these excitations (e.g., HOMO→LUMO, HOMO-1→LUMO) allows for a detailed assignment of each band in the experimental spectrum.
Table 3: Representative TD-DFT Calculated Electronic Transitions
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 345 | 0.09 | HOMO → LUMO (π → π*) |
| S0 → S2 | 330 | 0.12 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | 295 | 0.65 | HOMO → LUMO+1 (π → π*) |
Computational Studies on Boronic Acid Activation Mechanisms
Boronic acids are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their reactivity hinges on an activation step that increases the nucleophilicity of the organic group attached to the boron atom. Computational studies using DFT have been instrumental in elucidating the mechanism of this activation process.
The generally accepted mechanism involves the interaction of the boronic acid with a Lewis base (B:), typically a hydroxide (B78521) (OH⁻) or alkoxide (OR⁻) ion. researchgate.net (9H-Carbazol-4-yl)boronic acid, like other arylboronic acids, possesses a vacant p-orbital on its sp²-hybridized boron atom, making it Lewis acidic. maastrichtuniversity.nl
The activation proceeds as follows:
Coordination: A Lewis base coordinates to the electron-deficient boron atom.
Formation of a "Boronate" Complex: This coordination changes the geometry at the boron center from trigonal planar to tetrahedral and its hybridization from sp² to sp³. The resulting species is a negatively charged tetracoordinate boron complex, often referred to as a "boronate" or an "ate" complex. maastrichtuniversity.nl
R-B(OH)₂ + B: ⇌ [R-B(OH)₂-B]⁻
Computational studies have confirmed that the formation of this boronate complex is a key step. researchgate.net This process increases the electron density on the boron atom and, by extension, on the carbazolyl group attached to it. This increased "electron richness" or nucleophilicity makes the carbazolyl group much more effective at transferring from the boron to the metal center (e.g., palladium) in the crucial transmetalation step of a catalytic cycle. acs.org DFT calculations have been used to model the transition states of these steps, providing energy barriers and confirming that the pathway involving the activated boronate complex is energetically favorable. researchgate.net More recently, novel activation pathways, such as those involving radical transfer events, have also been explored computationally. rsc.org
Advanced Research Applications of 9h Carbazol 4 Yl Boronic Acid and Its Derivatives
Materials Science and Organic Electronics
(9H-Carbazol-4-yl)boronic acid and its derivatives have emerged as pivotal building blocks in the advancement of materials science, particularly in the realm of organic electronics. The unique molecular structure, which combines the excellent charge-transporting properties of the carbazole (B46965) moiety with the versatile reactivity of the boronic acid group, makes it an invaluable precursor for synthesizing a wide range of functional organic materials. nbinno.comleapchem.com The carbazole unit provides thermal stability and an electron-rich nature, while the boronic acid functionality facilitates the construction of complex molecular frameworks through reactions like the Suzuki-Miyaura coupling. leapchem.cominnospk.com This has led to significant progress in organic light-emitting diodes (OLEDs), photoelectronic devices, and advanced phosphorescent materials. nbinno.comleapchem.com
Development of Host Materials for Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Researchers have utilized (9H-Carbazol-4-yl)boronic acid and its isomers, such as (4-(9H-carbazol-9-yl)phenyl)boronic acid, to construct various bipolar host materials. Bipolar hosts possess both electron-transporting and hole-transporting capabilities, leading to a more balanced charge injection and a wider recombination zone within the emissive layer, thereby enhancing device efficiency and operational stability. mdpi.com For instance, Suzuki coupling reactions involving carbazole-based boronic acids have been employed to synthesize complex host molecules. mdpi.comresearchgate.net
One strategy involves coupling carbazole boronic acid derivatives with nitrogen-containing heterocyclic compounds to create materials with balanced charge transport properties. For example, bipolar hosts have been synthesized by coupling dibromo-substituted 1,2,4-triazole (B32235) with 4-(carbazol-9-yl)phenylboronic acid. mdpi.com The resulting materials have been used as universal hosts in PhOLEDs, achieving high external quantum efficiencies (EQE) ranging from 9.2% to over 31% for blue, green, and red devices. mdpi.com
Table 1: Performance of PhOLEDs Utilizing Host Materials Derived from Carbazole Boronic Acids
| Host Material Type | Emitter Color | Max. External Quantum Efficiency (EQE) | Reference |
| Bipolar Carbazole-Triazole | Blue | 31.8% | mdpi.com |
| Bipolar Carbazole-Triazole | Green | 21.7% | mdpi.com |
| Bipolar Carbazole-Triazole | Red | 16.6% | mdpi.com |
| Pyridinyl-Carbazole | Blue (FIrpic) | 12.1% | nih.gov |
| Pyridinyl-Carbazole | Green (Ir(ppy)₃) | 19.3% | nih.gov |
Design of Photoelectronic and Optoelectronic Devices
The utility of (9H-Carbazol-4-yl)boronic acid extends beyond OLEDs to a broader range of photoelectronic and optoelectronic devices, including organic solar cells and photodetectors. nbinno.comktu.edu The favorable electronic properties of the carbazole core, combined with the synthetic flexibility offered by the boronic acid group, allow for the creation of novel organic semiconductors with tailored characteristics. nbinno.comleapchem.com
The versatility of carbazole-based materials derived from boronic acid precursors also allows for their integration into organic transistors and other advanced semiconductor devices, highlighting their importance as building blocks for a wide array of organic electronics. nbinno.com
Engineering of Ultralong Room-Temperature Phosphorescent (URTP) Materials
Recently, carbazole derivatives have been identified as key components in the engineering of materials exhibiting ultralong room-temperature phosphorescence (URTP), a phenomenon where light emission persists for seconds or even minutes after the excitation source is removed. nih.govrsc.org While the boronic acid group is primarily a synthetic handle, it enables the construction of carbazole-based molecules that, under specific conditions, display remarkable URTP properties.
The mechanism behind URTP in carbazole-based systems is complex and an area of active research. One key factor is the formation of a rigid environment that suppresses non-radiative decay pathways, allowing the spin-forbidden triplet excitons to emit light. nih.gov This can be achieved by dispersing carbazole derivatives into a polymer matrix, such as polyvinyl alcohol (PVA). nih.gov For example, introducing a carboxylic acid group to a carbazole derivative can promote the formation of intense repulsive interactions between the carbazole units and the PVA matrix, effectively isolating the molecules and enhancing phosphorescence. nih.gov
Intriguingly, research has shown that trace isomeric impurities, specifically 1H-benzo[f]indole, present in commercial carbazole sources can play a crucial role in activating URTP. nih.govchemrxiv.orgfrontiersin.org Ten representative carbazole derivatives synthesized from highly purified carbazole failed to show the expected URTP, but the phosphorescence was recovered upon adding a minuscule amount (0.1 mol%) of the isomer, which is believed to act as a charge trap. nih.gov This discovery suggests that the URTP often observed in carbazole-based materials may originate from a synergistic effect between the main carbazole derivative and trace impurities. chemrxiv.org These findings provide new insights into the design of efficient and long-lasting organic afterglow materials for applications in areas like safety signage and anti-counterfeiting. rsc.orgfrontiersin.org
Table 2: Phosphorescence Characteristics of Carbazole-Based URTP Materials
| Material System | Phosphorescence Lifetime (τ) | Phosphorescence Quantum Yield (Φ) | Key Finding | Reference |
| 2-(9H-carbazol-9-yl)acetic acid in PVA | 1.75 s | 15.0% | Isolation via repulsive interactions enhances phosphorescence. | nih.gov |
| 9H-dibenzo[a,c]carbazole derivative in epoxy | 3.01 s | 13.5% | Doping into a polymer matrix produces conspicuous afterglow. | rsc.org |
| Halobenzonitrile-carbazole (commercial) | 0.22 s | 22% | URTP enabled by 1H-benzo[f]indole impurity. | frontiersin.org |
| Halobenzonitrile-carbazole (pure) | milliseconds | N/A | Pure material exhibits only delayed fluorescence, not URTP. | frontiersin.org |
Synthesis of Donor-π-Acceptor-π-Donor (D-π-A-π-D) Dye Architectures
(9H-Carbazol-4-yl)boronic acid serves as a versatile building block for the synthesis of complex dye molecules, including those with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture. In this design, two electron-donating (D) units are connected to a central electron-accepting (A) core through π-conjugated linkers. This molecular structure is highly effective for creating materials with strong two-photon absorption and other desirable photophysical properties for applications in bio-imaging and photodynamic therapy.
The carbazole moiety is an excellent electron donor. By using (9H-Carbazol-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, it can be readily attached to a suitable di-halogenated acceptor core. For example, a D-π-A-π-D molecule has been synthesized by coupling a 9-phenyl-9H-carbazole boronic acid derivative with a central pyrimidine (B1678525) acceptor unit. The resulting dye exhibited specific photophysical and redox properties stemming from this well-defined electronic structure. The synthetic accessibility provided by the boronic acid functional group makes it a cornerstone for developing novel dye architectures with tailored optical and electronic characteristics.
Fluorescent Sensing Technologies
Boronic acid-based fluorescent sensors have become a powerful tool for the detection of biologically relevant molecules, particularly carbohydrates and α-hydroxyl carboxylic acids. nih.govnih.govrsc.org These sensors typically consist of a fluorophore (the signaling unit) covalently linked to a boronic acid group (the recognition unit). The fundamental principle is the reversible covalent binding of the boronic acid with 1,2- or 1,3-diols present in the target analyte to form cyclic esters. rsc.org This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. Carbazole, with its favorable fluorescent properties, is an excellent fluorophore for integration into these sensor systems.
Design Principles for d-PET and a-PET Fluorescent Sensors
The fluorescence signaling mechanism in these sensors is often governed by a process called Photoinduced Electron Transfer (PET). Depending on the relative energy levels of the fluorophore and the receptor, the sensor can operate via two distinct pathways: donor-excited PET (d-PET) or acceptor-excited PET (a-PET). nih.govacs.org
In a typical a-PET (acceptor-excited Photoinduced Electron Transfer) sensor, the fluorophore acts as the electron acceptor, and the nitrogen atom adjacent to the boronic acid group acts as the electron donor. In the absence of an analyte, upon excitation of the fluorophore, an electron is transferred from the nitrogen to the excited fluorophore, quenching the fluorescence. When the boronic acid binds to a diol, the nitrogen atom's lone pair of electrons becomes involved in bonding, which lowers its electron-donating ability. This suppresses the PET process, and fluorescence is "turned on." A major drawback of a-PET sensors is a strong, undesired background fluorescence at acidic pH, where the nitrogen atom is protonated, inhibiting PET. nih.govacs.org
To overcome this limitation, sensors based on a d-PET (donor-excited Photoinduced Electron Transfer) mechanism have been designed. nih.govacs.org In this inverted design, the fluorophore (e.g., a highly conjugated carbazole derivative) is engineered to be the electron donor, while the boronic acid moiety acts as the electron acceptor. In this case, fluorescence is high in the "off" state (unbound). Upon binding to an analyte, the electron-accepting character of the boronic acid is enhanced, which facilitates PET from the excited fluorophore to the receptor, leading to fluorescence quenching. The key advantage of the d-PET mechanism is a lower background fluorescence at acidic pH compared to neutral pH, which is the opposite of the a-PET effect and more desirable for practical applications. nih.govacs.org
Researchers have rationally designed and synthesized phenylethynylated-carbazole monoboronic acid sensors predicted by DFT calculations to exhibit this novel d-PET fluorescence transduction. nih.govacs.org Experimental results confirmed that for sensors with strong electron-donating groups on the carbazole core, the d-PET mechanism was operative, leading to improved photophysical properties and an 8-fold increase in fluorescence transduction efficiency compared to previous d-PET sensors. nih.govacs.orgresearchgate.net
Exploration of Structure-Property Relationships
The electronic and photophysical properties of derivatives of (9H-Carbazol-4-yl)boronic acid are not static; they can be precisely tuned by strategic modifications to the molecular structure. Understanding these structure-property relationships is crucial for the rational design of new materials for specific applications, from advanced sensors to organic electronics.
Influence of Substitution Patterns on Electronic and Photophysical Characteristics
The position and electronic nature of substituents on the carbazole core profoundly influence the molecule's optical and electronic behavior. The carbazole moiety possesses several positions (e.g., C3, C6, N9) where functional groups can be introduced to modulate its properties. bohrium.com
Attaching electron-donating or electron-withdrawing groups to the carbazole framework alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, introducing electron-donating groups generally raises the HOMO energy level, while electron-withdrawing groups lower the LUMO level. These modifications directly impact the energy gap and, consequently, the absorption and emission wavelengths of the molecule. mdpi.com
Research on 9-phenyl-9H-carbazole derivatives, where an o-carborane (B102288) cage (an electron acceptor) was appended at the C3-position, demonstrated this principle effectively. By introducing various functional groups (from fluorine to tert-butyl) at the para-position of the 9-phenyl ring, the electron-donating strength of the donor moiety was systematically varied. nih.gov It was found that increasing the electron-donating effect of the substituent enhanced the efficiency of the radiative decay process associated with intramolecular charge transfer (ICT), leading to improved luminescence. nih.gov
Furthermore, the choice of heteroatom within a substituent can lead to contrasting fluorescence responses. In one study, integrating an imidazole (B134444) versus a thiazole (B1198619) unit onto a carbazole fluorophore resulted in significantly different stimuli-induced fluorescence switching, attributed to the different electron-withdrawing characteristics of the integrated units. rsc.org The point of attachment also matters; studies on N-thienylcarbazoles have shown that connecting a thienyl group at the 2-position versus the 3-position of the thiophene (B33073) ring has a different impact on the electronic properties of the carbazole moiety. researchgate.net
Table 2: Effect of Substituent Position on Carbazole Derivative Properties
| Substitution Position | General Effect on Properties |
|---|---|
| N9 (Nitrogen) | Influences solubility and intermolecular packing; can be used to attach large functional groups that modulate electronic properties without directly conjugating with the carbazole π-system. nih.gov |
| C3, C6 | Directly extends the π-conjugation of the carbazole core, strongly influencing HOMO/LUMO levels and causing significant shifts in absorption and emission spectra. bohrium.com |
Impact of Conformational Rigidity on Optical and Electronic Behavior
The efficiency of light emission from a fluorophore is a competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., heat dissipation through vibrations and rotations). The conformational flexibility of a molecule plays a critical role in this balance. Molecules with rotatable single bonds can dissipate absorbed energy through intramolecular motion, which quenches fluorescence. researchgate.net
Increasing the conformational rigidity of a carbazole derivative is a key strategy to enhance its fluorescence quantum yield. By restricting these non-radiative decay channels, more of the excited-state energy is released as light. This can be achieved in several ways:
Molecular Planarization: Designing molecules with a more planar structure promotes better intramolecular charge transfer (ICT) and can increase fluorescence efficiency. However, this can be counteracted by steric hindrance between adjacent groups, which may force parts of the molecule to twist out of plane. mdpi.com
Chemical Bridging: Creating cyclic or bridged structures that lock single bonds and prevent rotation.
Aggregation: In the solid state or in aggregates, molecular motion is severely restricted. This is the principle behind aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon aggregation. acs.org The formation of aggregates effectively rigidifies the conformation, blocking non-radiative decay and opening up a radiative pathway. acs.org
Fluorescent sensors have been developed based on the principle of binding-induced conformational restriction. In such systems, a flexible and weakly fluorescent molecule becomes rigid and highly fluorescent upon complexation with an analyte, providing a clear "turn-on" signal. researchgate.net
Steric and Electronic Effects Governing Reactivity and Selectivity
The reactivity of the boronic acid group and the selectivity of a sensor are governed by a combination of steric and electronic effects. These factors determine how easily the boronic acid can interact with a target molecule and its binding preference for one analyte over another.
Electronic Effects: The Lewis acidity of the boron atom is central to its ability to bind diols. This acidity can be tuned by the electronic properties of the carbazole ring. leapchem.com
Electron-withdrawing groups attached to the carbazole framework will pull electron density away from the boron atom, increasing its Lewis acidity. This can lead to stronger binding with diols.
Electron-donating groups will have the opposite effect, pushing electron density toward the boron and decreasing its Lewis acidity, potentially resulting in weaker binding.
This modulation of Lewis acidity is crucial for optimizing the binding affinity and operating pH range of a sensor.
Therefore, the rational design of selective carbazole-boronic acid sensors involves a careful balance of both steric and electronic factors to create a binding site that is electronically primed and physically shaped for a specific target analyte.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Carbazole (B46965) Boronic Acid Transformations
The transformation of (9H-Carbazol-4-yl)boronic acid and its derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.com Future research is increasingly focused on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability.
Palladium-based catalysts remain a key area of innovation. Research is geared towards creating more active and stable palladium complexes, including those with bulky phosphine (B1218219) ligands, which can facilitate challenging coupling reactions and allow for lower catalyst loadings. nih.gov Furthermore, palladium-catalyzed cascade reactions that enable the rapid assembly of complex heterocyclic structures from simple precursors are a promising frontier. researchgate.net
Beyond palladium, other transition metals are being explored for carbazole boronic acid transformations. Copper-catalyzed cross-coupling reactions, for instance, offer a more economical and environmentally friendly alternative. nih.govmdpi.comresearchgate.net Copper catalysts have shown efficacy in C-N bond formation and homocoupling of boronic acids. nih.govresearchgate.net Rhodium catalysis is also emerging as a valuable tool for the arylation of various compounds using arylboronic acids, presenting another potential avenue for the functionalization of carbazole systems. rsc.orgnih.gov The development of these alternative catalytic systems will not only expand the synthetic toolbox but also address the economic and environmental concerns associated with precious metal catalysis.
Expanding the Scope of Cross-Coupling Partners for (9H-Carbazol-4-yl)boronic acid
The Suzuki-Miyaura reaction has been the cornerstone of applications for (9H-Carbazol-4-yl)boronic acid, primarily involving its coupling with aryl and vinyl halides. nbinno.comosti.gov A significant area of future research lies in expanding the range of compatible cross-coupling partners to access a broader diversity of molecular structures.
Efforts are underway to improve the efficiency of coupling with traditionally challenging partners. This includes the use of highly active catalyst systems for the coupling of sterically hindered or electronically deactivated aryl halides. nih.gov The scope of heteroaryl halides as coupling partners is also being actively investigated to synthesize a wider array of nitrogen-containing heterocyclic compounds. researchgate.net
Furthermore, research is exploring the use of (9H-Carbazol-4-yl)boronic acid in other types of cross-coupling reactions. While less common, investigations into its participation in reactions like the Heck or Sonogashira couplings could open up new synthetic pathways. The development of catalyst systems that can effectively mediate these transformations will be crucial. Additionally, the use of non-traditional electrophiles, such as organosulfur or organophosphorus compounds, as coupling partners is an area of nascent interest that could lead to novel disconnections in retrosynthetic analysis.
Integration of (9H-Carbazol-4-yl)boronic acid into Complex Multi-Component Molecular Architectures
The ability to construct complex molecules in a single step from multiple starting materials is a key goal in modern organic synthesis. (9H-Carbazol-4-yl)boronic acid is a prime candidate for incorporation into such multi-component reactions (MCRs), enabling the rapid assembly of intricate molecular architectures with the carbazole moiety as a core component.
The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, offers a powerful method for the synthesis of substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The incorporation of (9H-Carbazol-4-yl)boronic acid into this reaction would allow for the direct introduction of the carbazole unit into complex amine-containing molecules, including peptides and other biologically relevant scaffolds. nih.gov
Similarly, the Ugi four-component reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is another promising avenue. nih.govnih.govthieme-connect.de While the direct use of boronic acids in the classic Ugi reaction is not standard, modifications and related MCRs could be developed to incorporate the carbazole boronic acid, leading to the synthesis of diverse and complex peptidomimetic structures. unimi.it The development of conditions and catalysts that facilitate the participation of (9H-Carbazol-4-yl)boronic acid in these and other MCRs will be instrumental in building large and diverse libraries of carbazole-containing compounds for screening in drug discovery and materials science. mdpi.comnih.gov
Tailoring Electronic Properties of Carbazole-Boronic Acid Derivatives for Enhanced Performance in Advanced Materials
Carbazole derivatives are renowned for their excellent photophysical and electronic properties, making them key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.gov A major focus of future research is the precise tailoring of the electronic properties of materials derived from (9H-Carbazol-4-yl)boronic acid to achieve enhanced performance.
The electronic characteristics of carbazole-based materials are largely determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the HOMO-LUMO gap. nankai.edu.cn By strategically introducing electron-donating or electron-withdrawing substituents onto the carbazole core or the coupled aromatic rings, it is possible to fine-tune these energy levels. nankai.edu.cn This allows for the rational design of materials with specific optical and electrical properties, such as desired emission colors in OLEDs or optimized energy level alignment in OPVs. nih.govnankai.edu.cn
The following table provides a summary of the calculated HOMO and LUMO energy levels for various substituted carbazole derivatives, illustrating the impact of different functional groups on their electronic properties.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Carbazole | None | -5.89 | -1.43 | 4.46 |
| Phenyl-substituted Carbazole | Phenyl | -5.96 | -1.73 | 4.23 |
| Thiophenyl-substituted Carbazole | Thiophenyl | -5.77 | -1.47 | 4.30 |
| Bromo-substituted Carbazole | Bromo | -5.80 | -1.44 | 4.36 |
| Pyridyl-substituted Carbazole | Pyridyl | -5.50 | -1.37 | 4.13 |
This data is compiled from computational studies and serves as a representative example of how substitutions can modulate the electronic properties of the carbazole core. rsc.org
Future research will continue to explore a wider range of substituents and substitution patterns to gain finer control over the electronic properties of these materials. The goal is to develop a comprehensive understanding of the structure-property relationships that will enable the de novo design of carbazole-based materials with optimized performance for specific applications.
Unraveling New Activation Pathways for Boronic Acid Functionalities in Chemical Reactions
The reactivity of the boronic acid group is central to the synthetic utility of (9H-Carbazol-4-yl)boronic acid. While base-mediated activation in Suzuki-Miyaura coupling is the most common pathway, researchers are actively exploring novel methods to activate the boronic acid functionality, leading to new and more efficient chemical transformations.
Photocatalysis has emerged as a powerful tool for the activation of boronic acids under mild conditions. Visible-light photoredox catalysis can be used to generate radical species from boronic acids, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net This approach offers an alternative to traditional transition-metal-catalyzed methods and can enable previously inaccessible transformations.
Lewis acid catalysis provides another avenue for boronic acid activation. The interaction of a Lewis acid with the boronic acid can enhance its electrophilicity or facilitate the formation of reactive intermediates, promoting its participation in a wider range of reactions. rsc.org
Emerging areas of research are also exploring more unconventional activation methods:
Enzymatic Activation : Biocatalysis offers the potential for highly selective and environmentally friendly transformations. Recent studies have shown that engineered enzymes can catalyze the amination of boronic acids, opening the door to new biocatalytic routes for the synthesis of chiral amines. acs.orgnih.govosti.govchemrxiv.orgnih.gov
Mechanochemical Activation : The use of mechanical force, such as ball milling, to drive chemical reactions is a rapidly growing field of green chemistry. Mechanochemical methods can promote reactions in the absence of solvents and may enable unique reactivity profiles for boronic acids. advanceseng.comnih.govresearchgate.netresearchgate.net
Electrochemical Activation : Electrochemistry provides a powerful and sustainable means of activating organic molecules. Electrochemical methods are being developed for the synthesis and transformation of organoboron compounds, offering a clean and efficient alternative to chemical oxidants and reductants. rsc.orgresearchgate.netacs.org
The continued exploration of these and other novel activation pathways will undoubtedly expand the synthetic utility of (9H-Carbazol-4-yl)boronic acid and pave the way for the development of more efficient and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (9H-Carbazol-4-yl)boronic acid, and what are the critical purification steps to ensure high purity for research applications?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the carbazole scaffold. A key intermediate is the pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole), which is hydrolyzed under acidic conditions to yield the free boronic acid . Purification challenges arise due to boronic acid sensitivity to moisture and propensity for trimerization. Column chromatography under inert atmospheres and low-temperature recrystallization are critical to isolate the monomeric form. LC-MS/MS analysis (as in ) is recommended to confirm purity and rule out boroxine byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of (9H-Carbazol-4-yl)boronic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, with ¹¹B NMR identifying boron coordination states. High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) detects impurities at trace levels (<1 ppm) . For stability assessment, thermogravimetric analysis (TGA) evaluates decomposition pathways under controlled heating, as demonstrated in boronic acid thermal studies .
Advanced Research Questions
Q. How can researchers optimize the binding kinetics of (9H-Carbazol-4-yl)boronic acid with diol-containing biomolecules for real-time sensing applications?
- Methodological Answer : Stopped-flow fluorescence assays ( ) are ideal for measuring association/dissociation rates (kon/koff). The pH-dependent binding affinity can be tuned by modifying the carbazole substituents to lower the boronic acid’s pKa, enhancing diol binding at physiological pH. For glucose sensing, competitive assays using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enable real-time electrochemical monitoring without signal interference .
Q. What strategies are employed to mitigate non-specific interactions when using (9H-Carbazol-4-yl)boronic acid in glycoprotein capture studies?
- Methodological Answer : Surface plasmon resonance (SPR) studies ( ) reveal that secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To address this, buffer systems with high ionic strength (e.g., 150 mM NaCl) and pH >8.5 minimize non-specific binding. Immobilizing the boronic acid on carboxymethyl dextran-coated surfaces improves orientation and accessibility for terminal saccharide moieties .
Q. How does the incorporation of (9H-Carbazol-4-yl)boronic acid into anticancer agents influence tubulin polymerization inhibition, and how are these effects validated experimentally?
- Methodological Answer : Inspired by combretastatin analogs ( ), the boronic acid moiety acts as a bioisostere for hydroxyl groups, enhancing reversible binding to tubulin’s colchicine site. In vitro validation includes:
- Cell viability assays : IC50 determination using glioblastoma or Jurkat cell lines.
- Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule assembly (IC50 ~20 µM for potent derivatives).
- Apoptosis induction : Flow cytometry (FACScan) to quantify caspase activation and DNA fragmentation .
Q. What analytical challenges arise in mass spectrometric analysis of (9H-Carbazol-4-yl)boronic acid, and how are they resolved for high-throughput library screening?
- Methodological Answer : Boronic acids undergo dehydration/trimerization during ionization, complicating MS interpretation. Derivatization with diols (e.g., pinacol) stabilizes the monomeric form as boronic esters. Matrix-assisted laser desorption/ionization (MALDI-MS) using 2,5-dihydroxybenzoic acid (DHB) enables in situ esterification, simplifying sequencing of peptide-boronic acid conjugates .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the thermal stability of (9H-Carbazol-4-yl)boronic acid in materials science applications?
- Methodological Answer : Discrepancies in thermal degradation profiles (e.g., TGA data) may arise from variations in sample preparation (e.g., crystallinity, hydration state). Systematic studies comparing aryl-substituted analogs ( ) show that electron-withdrawing groups on the carbazole ring enhance stability by reducing boroxine formation. Controlled humidity chambers during TGA and differential scanning calorimetry (DSC) are recommended to standardize testing conditions .
Experimental Design Considerations
Q. In drug delivery studies, how can (9H-Carbazol-4-yl)boronic acid be functionalized to improve cellular uptake without compromising target specificity?
- Methodological Answer : Conjugation to liposomal carriers via ester linkages ( ) enhances membrane permeability. Förster resonance energy transfer (FRET)-based assays using fluorescently tagged boronic acids (e.g., rhodamine derivatives) quantify intracellular uptake efficiency. Competitive binding assays with free diols (e.g., fructose) confirm target-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
